1-Chloro-5-isoquinolinesulfonic acid
Overview
Description
1-Chloroisoquinoline-5-sulfonic acid is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its diverse biological and industrial applications. This compound is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure .
Mechanism of Action
Target of Action
Isoquinolines are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Isoquinolines, in general, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Isoquinolines are involved in a variety of biochemical pathways, including those related to fatty acid metabolism
Result of Action
As a compound useful in organic synthesis , it may have various effects depending on the specific context of its use.
Biochemical Analysis
Cellular Effects
The cellular effects of 1-Chloroisoquinoline-5-sulfonic acid are not well-studied. Given its structural similarity to isoquinoline, it may interact with various cellular processes. Isoquinoline is a structural isomer of quinoline and is a component of many biologically active products
Molecular Mechanism
Temporal Effects in Laboratory Settings
Metabolic Pathways
The metabolic pathways that 1-Chloroisoquinoline-5-sulfonic acid is involved in are not well-documented in the literature. It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-Chloroisoquinoline-5-sulfonic acid within cells and tissues are not well-understood. It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Chloroisoquinoline-5-sulfonic acid and any effects on its activity or function are not well-documented in the literature. It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-Chloroisoquinoline-5-sulfonic acid involves several methods, including:
Palladium-Catalyzed Coupling: This method involves the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Copper(I)-Catalyzed Tandem Reaction: This method uses 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization.
Ru(II)-Catalyzed C-H Functionalization/Annulation: This method involves the use of primary benzylamines with sulfoxonium ylides to provide isoquinolines without external oxidants.
Chemical Reactions Analysis
1-Chloroisoquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: The chloro substituent and the sulfonic acid group allow for various substitution reactions, leading to the formation of different products.
Common reagents and conditions used in these reactions include molecular iodine, ethanol, silica gel, and various catalysts such as palladium and copper . Major products formed from these reactions include substituted isoquinolines and quinoline derivatives .
Scientific Research Applications
1-Chloroisoquinoline-5-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, similar to 8-hydroxyquinoline-5-sulfonic acid derivatives.
Biology: This compound has been studied for its potential antimicrobial, anticancer, antiviral, and anti-inflammatory activities.
Medicine: It is used in the preparation of new aminoisoquinolinylurea derivatives, which show antiproliferative activity against melanoma cell lines.
Industry: It is used in the manufacture of disinfectants, deodorants, antiseptics, and drugs for treating minor wounds and disinfecting drinking water.
Comparison with Similar Compounds
1-Chloroisoquinoline-5-sulfonic acid can be compared with other similar compounds, such as:
Isoquinoline: A structural isomer of quinoline, isoquinoline is a benzopyridine composed of a benzene ring fused to a pyridine ring.
8-Hydroxyquinoline-5-sulfonic acid: This compound is similar in structure and function, acting as a ligand in coordination chemistry.
Quinoline: Another benzopyridine, quinoline is used as a basis for designing synthetic compounds against malaria.
The uniqueness of 1-Chloroisoquinoline-5-sulfonic acid lies in its chloro substituent and sulfonic acid group, which offer potential for tuning its coordination properties and selectivity.
Properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQPVNODELDKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547823 | |
Record name | 1-Chloroisoquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105627-80-3 | |
Record name | 1-Chloroisoquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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